molecular formula C10H14N2O2 B1314323 Methyl 3-amino-4-(ethylamino)benzoate CAS No. 343942-49-4

Methyl 3-amino-4-(ethylamino)benzoate

Cat. No. B1314323
M. Wt: 194.23 g/mol
InChI Key: ZDKQABRPOCPNBI-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(ethylamino)benzoate” is a chemical compound with the CAS Number: 343942-49-4 . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-(ethylamino)benzoate” is 1S/C10H14N2O2/c1-3-12-9-5-4-7 (6-8 (9)11)10 (13)14-2/h4-6,12H,3,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(ethylamino)benzoate” is a solid under normal conditions . It has a melting point of 94 - 96°C .

Scientific Research Applications

Synthesis Technologies

  • Synthesis Methodology : Methyl 3-amino-4-(ethylamino)benzoate can be synthesized using various methodologies. For instance, Fang Qiao-yun (2012) discusses the synthesis of a similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using hydrazine hydrate reduction. The process is stable, simple, high-yield, and applicable for industrial production (Fang Qiao-yun, 2012).

Physico-Chemical Properties

  • Physico-Chemical Characterization : M. Stankovicová et al. (2014) studied the physico-chemical properties of compounds similar to Methyl 3-amino-4-(ethylamino)benzoate, focusing on their potential as beta-adrenolytics. These properties include lipophilicity, surface activity, and adsorbability, which are crucial for understanding the relationship between a drug's structure and its biological activity (M. Stankovicová et al., 2014).

Molecular Structure and Interaction

  • Hydrogen-Bonded Supramolecular Structures : J. Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of similar compounds. They found that ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, for example, forms chains and sheets through hydrogen bonds, which might be relevant for the understanding of Methyl 3-amino-4-(ethylamino)benzoate’s behavior in certain environments (J. Portilla et al., 2007).

Polymer Synthesis

  • Hyperbranched Aromatic Polyamide : Gang Yang, M. Jikei, and M. Kakimoto (1999) investigated the synthesis of hyperbranched aromatic polyamide from compounds structurally related to Methyl 3-amino-4-(ethylamino)benzoate. Such research is fundamental in polymer science, indicating potential applications in material development (Gang Yang, M. Jikei, & M. Kakimoto, 1999).

Fluorescent Labelling

  • Labelling and Photophysical Studies : V. Frade et al. (2007) conducted studies on fluorescent labelling of compounds, including those similar to Methyl 3-amino-4-(ethylamino)benzoate. Such research is vital for developing new methods for visualizing and tracking molecules in various scientific applications (V. Frade et al., 2007).

Safety And Hazards

“Methyl 3-amino-4-(ethylamino)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-amino-4-(ethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-9-5-4-7(6-8(9)11)10(13)14-2/h4-6,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKQABRPOCPNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509128
Record name Methyl 3-amino-4-(ethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(ethylamino)benzoate

CAS RN

343942-49-4
Record name Methyl 3-amino-4-(ethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-ethylamino-benzoic acid methyl ester (3.2 g) was prepared by following General Procedure B starting from 4-ethylamino-3-nitro-benzoic acid methyl ester (4.0 g) and Pd/C (20% by weight, 800.0 mg) in MeOH:EtOAc (1:1, 30.0 mL). The crude product was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, L Zhang, X Chen, K Yang, H Cui, R Qian… - European Journal of …, 2023 - Elsevier
Pan-HDAC inhibitors exhibit significant inhibitory activity against multiple myeloma, however, their clinical applications have been hampered by substantial toxic side effects. In contrast, …
Number of citations: 1 www.sciencedirect.com

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